dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate
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Overview
Description
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is a deuterated organophosphate compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate typically involves the following steps:
Deuteration of Butanol: The starting material, butanol, is subjected to deuteration to replace hydrogen atoms with deuterium. This can be achieved using deuterium gas (D2) in the presence of a catalyst.
Phosphorylation: The deuterated butanol is then reacted with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to form dibutyl phosphate.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of butanol are deuterated using industrial-scale reactors.
Continuous Phosphorylation: The deuterated butanol is continuously fed into reactors containing phosphorus oxychloride and a base, allowing for efficient production of dibutyl phosphate.
Automated Purification: Advanced purification systems, such as automated distillation columns and high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form deuterated butanol and phosphoric acid.
Oxidation: It can be oxidized to form deuterated butyl phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Deuterated butanol and phosphoric acid.
Oxidation: Deuterated butyl phosphate esters.
Substitution: Various deuterated organophosphate derivatives.
Scientific Research Applications
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate has several scientific research applications:
Chemistry: Used as a deuterated reagent in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of deuterated polymers and materials with unique physical properties.
Mechanism of Action
The mechanism by which dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate exerts its effects involves:
Molecular Targets: It interacts with enzymes and proteins that process phosphate esters, altering their activity due to the presence of deuterium.
Pathways Involved: It participates in biochemical pathways involving phosphorylation and dephosphorylation, affecting cellular metabolism and signaling.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: The non-deuterated analog.
Diethyl phosphate: A similar organophosphate with ethyl groups instead of butyl groups.
Triphenyl phosphate: An organophosphate with phenyl groups.
Uniqueness
Dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate is unique due to its deuterium content, which imparts different physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C12H27O4P |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
dibutyl 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl phosphate |
InChI |
InChI=1S/C12H27O4P/c1-4-7-10-14-17(13,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3/i1D3,4D2,7D2,10D2 |
InChI Key |
STCOOQWBFONSKY-CWKDUQAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OCCCC)OCCCC |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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